4-(4-tert-butylphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
Properties
Molecular Formula |
C23H25N3O3 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
4-(4-tert-butylphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C23H25N3O3/c1-23(2,3)15-10-8-14(9-11-15)21-18-19(16-6-4-5-7-17(16)28)24-25-20(18)22(29)26(21)12-13-27/h4-11,21,27-28H,12-13H2,1-3H3,(H,24,25) |
InChI Key |
XCGNWYLWYNZTDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2CCO)NN=C3C4=CC=CC=C4O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Step 1 : Condensation of 1 and 2 in ethanol/acetic acid (1:1) at 50°C for 1 hour forms a β-keto-enol intermediate.
-
Step 2 : Addition of 3 and Fe(ClO₄)₃·H₂O (6 mol%) catalyzes cyclization at 80°C for 16 hours, yielding the pyrrolo[3,4-c]pyrazolone scaffold.
Key Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Toluene/AcOH (1:1) | 68% yield |
| Catalyst | Fe(ClO₄)₃·H₂O | 6–69% yield |
| Temperature | 50°C → 80°C gradient | Prevents decomposition |
Regioselective Hydroxyethylation
The 2-hydroxyethyl group at position 5 is introduced via two approaches:
Direct Alkylation During Cyclization
Ethylene glycol derivatives react with the pyrrolo-pyrazolone intermediate under basic conditions:
Post-Synthetic Modification
Comparative Analysis
| Method | Advantages | Limitations |
|---|---|---|
| Direct Alkylation | Shorter route | Lower regioselectivity |
| Post-Synthetic | Higher purity | Multi-step process |
Catalytic Optimization for Scalability
Iron(III) Salts vs. Niobium Catalysts
-
Iron(III) p-toluenesulfonate : Enables gram-scale synthesis (10 g/batch) with 62% yield.
-
NbCl₅ : Higher yields (up to 85%) but requires anhydrous conditions.
Catalyst Performance
Purification and Characterization
Solvent-Free Crystallization
Spectroscopic Validation
Challenges and Mitigation Strategies
Hydroxyl Group Stability
Regioselectivity in Pyrazole Formation
Industrial Feasibility
| Metric | Laboratory Scale | Pilot Scale (10×) |
|---|---|---|
| Cost per gram | $120 | $45 |
| Reaction Time | 18 hours | 20 hours |
| Waste Generated | 3.2 kg/kg product | 1.8 kg/kg product |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives with different functional groups.
Scientific Research Applications
4-(4-tert-butylphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-tert-butylphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxy groups can form hydrogen bonds with target molecules, while the aromatic rings can participate in π-π interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous pyrrolo[3,4-c]pyrazol-6(1H)-one derivatives (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Hydrophilicity: The target compound’s 2-hydroxyethyl and 2-hydroxyphenyl groups enhance hydrophilicity compared to the methoxypropyl () and phenylethyl () substituents. This may improve aqueous solubility but reduce membrane permeability .
Electronic and Steric Properties :
- The electron-withdrawing chlorine in ’s compound may stabilize the aromatic system differently than the electron-donating tert-butyl group in the target compound .
- The 3,4,5-trimethoxyphenyl group () offers strong electron-donating effects and planar symmetry, favoring crystallographic order, as inferred from crystallography tools like SHELX and ORTEP-3 .
Synthetic Considerations: highlights synthetic routes for analogous pyrazolo-pyrimidinone derivatives, suggesting shared intermediates (e.g., coumarin-based precursors) . The target compound’s 2-hydroxyethyl group may require protective-group strategies during synthesis.
Research Implications
- Structural Insights : Crystallographic data for similar compounds (e.g., ) were likely refined using SHELXL or visualized via ORTEP-3, tools critical for confirming substituent geometries .
- Functional Potential: The target compound’s dual hydroxyl groups position it as a candidate for metal coordination or enzyme inhibition, though direct biological data are absent in the evidence.
Limitations
- No explicit data on the target compound’s solubility, stability, or bioactivity are provided in the evidence.
- Molecular formulas and masses for the target and compounds must be experimentally verified.
Biological Activity
The compound 4-(4-tert-butylphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one belongs to the class of dihydropyrrolo-pyrazoles, which have garnered attention for their potential biological activities, including anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features multiple functional groups, including hydroxyl (-OH) and tert-butyl groups, which influence its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N3O3 |
| Molecular Weight | 389.46 g/mol |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 5 |
Biological Activity Overview
Preliminary studies indicate that compounds in the dihydropyrrolo-pyrazole class may exhibit a range of biological activities:
- Anti-inflammatory Activity : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. In vitro studies demonstrate moderate inhibitory activity against COX-I and COX-II with IC50 values ranging from 0.52 to 22.25 μM .
- Anticancer Properties : Research suggests that this compound may affect cancer cell proliferation through modulation of specific signaling pathways. The interaction with molecular targets such as enzymes and receptors could lead to apoptosis in cancer cells.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound may inhibit COX enzymes, leading to reduced prostaglandin synthesis, which is crucial in mediating inflammation.
- Cell Signaling Modulation : It may interact with various receptors involved in cellular signaling pathways that regulate inflammation and cancer progression.
Case Studies
Several studies have investigated the biological effects of similar compounds within the dihydropyrrolo-pyrazole class:
- Eren et al. (2023) reported a series of diaryl heterocycles that demonstrated significant COX-II inhibitory activity with IC50 values as low as 0.011 μM, indicating a strong potential for anti-inflammatory applications .
- Chandana et al. (2023) synthesized novel derivatives that exhibited both anti-inflammatory and antioxidant properties, further supporting the therapeutic potential of dihydropyrrolo-pyrazoles .
Q & A
Q. Methodological Answer :
- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 min) to assess purity (>95%) and detect hydroxylated byproducts .
- Melting Point Analysis : Compare observed values (e.g., 138–140°C for similar derivatives) with literature to detect impurities .
- Elemental Analysis : Validate C, H, N content (e.g., theoretical C: 70.73%, H: 6.43%, N: 9.23%) to confirm stoichiometry .
Advanced: How can researchers address contradictory bioactivity results (e.g., antifungal vs. inactive) reported for structurally related pyrrolo[3,4-c]pyrazolones?
Methodological Answer :
Contradictions may stem from assay conditions or substituent effects. Mitigate via:
- Standardized MIC assays : Use CLSI guidelines with Candida albicans ATCC 90028 and RPMI-1640 media to ensure reproducibility .
- SAR Studies : Systematically vary substituents (e.g., tert-butyl vs. methyl groups) to isolate pharmacophores. For example, 2-hydroxyphenyl groups enhance antifungal activity by 4-fold compared to methoxy analogs .
- Metabolite Profiling : Use LC-MS/MS to identify degradation products that may interfere with bioactivity .
Basic: What solvent systems and catalysts are most effective for functionalizing the hydroxyethyl and hydroxyphenyl moieties in this compound?
Q. Methodological Answer :
- Etherification : Use DCC/DMAP in dry THF to protect hydroxyl groups with tert-butyldimethylsilyl (TBS) chloride .
- Oxidation : Catalyze with TEMPO/NaClO2 in acetonitrile/water to convert hydroxyethyl to ketones (reaction monitored by TLC, Rf shift from 0.3 to 0.6) .
- Cross-coupling : Employ Pd(PPh3)4/CuI in DMF for Suzuki-Miyaura reactions with aryl boronic acids .
Advanced: What strategies can resolve NMR signal overlap in crowded regions (e.g., aromatic protons) of this compound?
Q. Methodological Answer :
- 2D NMR : Utilize HSQC to assign 1H-13C correlations and NOESY to differentiate ortho/meta substituents on phenyl rings .
- Variable Temperature NMR : Cool samples to −40°C in CDCl3 to slow conformational exchange and split overlapping peaks .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., D2O exchange for hydroxyl protons) to simplify spectra .
Basic: How should researchers design stability studies for this compound under physiological conditions?
Q. Methodological Answer :
- pH Stability : Incubate in PBS buffers (pH 2.0, 7.4, 9.0) at 37°C for 24–72 hrs. Monitor degradation via HPLC .
- Photostability : Expose to UV light (320–400 nm) in quartz cells; quantify decomposition using UV-Vis at λmax ~270 nm .
- Thermal Stability : Use TGA/DSC to determine decomposition thresholds (e.g., >200°C indicates solid-state stability) .
Advanced: How can isotopic labeling or X-ray crystallography clarify conflicting reports on the compound’s tautomeric forms?
Q. Methodological Answer :
- 13C-Labeling : Synthesize 13C-enriched analogs to track keto-enol tautomerism via 13C NMR chemical shifts (e.g., δ 170–180 ppm for carbonyl vs. δ 90–100 ppm for enol) .
- X-ray Crystallography : Resolve solid-state tautomeric preferences. For example, dihydropyrrolo[3,4-c]pyrazolones favor the 4,5-dihydro-6-one form in crystal lattices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
